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molecular formula C13H10FNO B158752 (4-Aminophenyl)(4-fluorophenyl)methanone CAS No. 10055-40-0

(4-Aminophenyl)(4-fluorophenyl)methanone

Cat. No. B158752
M. Wt: 215.22 g/mol
InChI Key: JHRKKHFDXTWUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026237B2

Procedure details

A solution of tin (II) chloride dihydrate (1.05 g, 4.7 mmol) in conc hydrochloric acid (4.2 mL) was added to 4-fluoro-4′-nitrobenzophenone (0.37 g, 1.5 mmol) in a mixture of DME (4 mL) and EtOH (5 mL) at such a rate that the internal temperature remained under 35° C. After 5h the reaction mixture was quenched by addition to ice-water (40 mL). The mixture was diluted with DCM (25 mL), made basic (pH=11) by addition of 10% NaOH, and then extracted with DCM (2×25 mL). The combined extracts were washed with water and brine, dried (anhyd Na2SO4) and concentrated under reduced pressure. The crude material was chromatographed (silica, EtOAc/Hex, 0:100 to 40:60) to afford 4′-amino-4-fluorobenzophenone (0.27 g, 83%) as a white solid. 1H-NMR (DMSO-d6) δ 7.68 (2H, dd, J=5.6, 8.8), 7.51 (2H, d, J=8.8), 7.32 (2H, app t, J=8.8), 6.61 (2H, d, J=8.8), 6.18 (2H, br s). A solution of tin (II) chloride dihydrate (1.05 g, 4.7 mmol) in conc hydrochloric acid (4.2 mL) was added to 4-fluoro-4′-nitrobenzophenone (0.37 g, 1.5 mmol) in a mixture of DME (4
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.O.[Sn](Cl)Cl.[F:6][C:7]1[CH:23]=[CH:22][C:10]([C:11]([C:13]2[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[CH:15][CH:14]=2)=[O:12])=[CH:9][CH:8]=1>Cl.COCCOC.CCO>[NH2:19][C:16]1[CH:17]=[CH:18][C:13]([C:11](=[O:12])[C:10]2[CH:22]=[CH:23][C:7]([F:6])=[CH:8][CH:9]=2)=[CH:14][CH:15]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
0.37 g
Type
reactant
Smiles
FC1=CC=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=C1
Name
Quantity
4.2 mL
Type
solvent
Smiles
Cl
Name
Quantity
4 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
5 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remained under 35° C
CUSTOM
Type
CUSTOM
Details
After 5h the reaction mixture was quenched by addition to ice-water (40 mL)
ADDITION
Type
ADDITION
Details
The mixture was diluted with DCM (25 mL)
ADDITION
Type
ADDITION
Details
by addition of 10% NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×25 mL)
WASH
Type
WASH
Details
The combined extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhyd Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was chromatographed (silica, EtOAc/Hex, 0:100 to 40:60)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(C1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.27 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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